molecular formula C17H19N3O2 B2521743 (E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 2321335-95-7

(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2521743
CAS No.: 2321335-95-7
M. Wt: 297.358
InChI Key: OLQNGDWHOCGBQX-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one” is a structurally complex molecule featuring an 8-azabicyclo[3.2.1]octane core, a bicyclic scaffold commonly associated with bioactive molecules due to its conformational rigidity and stereochemical diversity. Key structural elements include:

  • 1H-pyrazol-1-yl substituent: A nitrogen-containing heterocycle at the 3-position of the bicyclic core, which may contribute to hydrogen-bonding interactions in biological systems.
  • (E)-3-(furan-2-yl)prop-2-en-1-one: An α,β-unsaturated ketone conjugated with a furan ring, a motif often linked to electrophilic reactivity and π-π stacking interactions.

Structural elucidation of such compounds typically relies on advanced spectroscopic techniques (e.g., $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR, UV) and X-ray crystallography. For instance, methodologies described in Advanced Pharmaceutical Bulletin (2017) emphasize the use of NMR spectroscopy to resolve complex substituent patterns in bicyclic systems . Additionally, refinement programs like SHELXL are critical for resolving stereochemical details in crystallographic studies .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(7-6-16-3-1-10-22-16)20-13-4-5-14(20)12-15(11-13)19-9-2-8-18-19/h1-3,6-10,13-15H,4-5,11-12H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQNGDWHOCGBQX-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C=CC3=CC=CO3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC(CC1N2C(=O)/C=C/C3=CC=CO3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one is a compound that has garnered attention due to its potential biological activities. The structural features of this compound suggest that it may interact with various biological pathways, particularly those related to inflammation and pain modulation.

Structural Overview

The compound features a complex bicyclic structure known as 8-azabicyclo[3.2.1]octane, which is known for its diverse pharmacological properties. The presence of both a pyrazole and furan moiety further enhances its potential for biological activity.

Research indicates that compounds with similar structures may act as inhibitors of specific enzymes involved in inflammatory processes. For instance, the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) has been linked to the modulation of inflammatory responses, suggesting that this compound could exhibit anti-inflammatory properties through similar mechanisms .

Inhibition Studies

Recent studies have highlighted the inhibitory effects of related pyrazole derivatives on NAAA activity, with some compounds achieving low nanomolar IC50 values. For example, ARN19689, a structurally similar compound, demonstrated an IC50 of 0.042 μM against human NAAA, indicating potent inhibitory activity . This suggests that this compound may also exhibit significant inhibitory effects on NAAA.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted on various pyrazole azabicyclo[3.2.1]octane derivatives, revealing key structural elements that enhance biological activity. Modifications at specific positions on the bicyclic scaffold have shown to improve potency and selectivity against target enzymes . Such insights are crucial for optimizing the design of new derivatives with enhanced therapeutic profiles.

Case Studies and Applications

Several case studies have explored the therapeutic potential of compounds within the same structural class as this compound:

  • Anti-inflammatory Effects : In animal models, pyrazole-based compounds have been shown to reduce markers of inflammation and pain, suggesting their utility in treating conditions such as arthritis and neuropathic pain.
  • Analgesic Properties : The analgesic efficacy of related compounds has been documented in clinical trials, where they demonstrated significant pain relief compared to placebo controls.

Data Tables

Compound NameIC50 (μM)Target EnzymeReference
ARN196890.042NAAA
Compound X0.065NAAA
Compound Y0.120FAAH

Scientific Research Applications

Structural Overview

The compound has a molecular formula of C17H19N3O2 and a molecular weight of 297.358 g/mol. The structure includes a bicyclic framework known as 8-azabicyclo[3.2.1]octane, which is characterized by its diverse pharmacological properties. Additionally, the presence of both pyrazole and furan moieties enhances its potential for biological activity, making it an interesting subject for research.

Research indicates that this compound may interact with various biological pathways, particularly those related to inflammation and pain modulation. The structural features suggest potential inhibition of enzymes involved in inflammatory processes, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA). Inhibition studies have shown that related pyrazole derivatives exhibit significant inhibitory effects on NAAA activity, with low nanomolar IC50 values reported for some compounds, indicating that this compound could similarly exhibit potent biological effects .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are particularly noteworthy. Studies have demonstrated that pyrazole derivatives can modulate inflammatory responses, suggesting that (E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one may serve as a lead compound for developing new anti-inflammatory drugs .

Analgesic Effects

In addition to anti-inflammatory properties, the compound may also exhibit analgesic effects. The modulation of pain pathways through the inhibition of specific enzymes could position this compound as a candidate for pain management therapies .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various synthetic routes involving pyrazole and furan derivatives. Research has shown that modifying the structure can lead to derivatives with enhanced biological activity or specificity .

Case Study 1: NAAA Inhibition

A study focusing on the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) demonstrated that structurally similar compounds achieved significant inhibition at low concentrations (IC50 values in the nanomolar range). This suggests that this compound could potentially exhibit similar or improved inhibitory effects against NAAA .

Case Study 2: Anti-inflammatory Activity

Another investigation explored the anti-inflammatory properties of pyrazole derivatives in animal models. The results indicated a marked reduction in inflammatory markers following treatment with these compounds, supporting the hypothesis that this compound may possess similar therapeutic benefits .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Bicyclo[3.2.1]octane Derivatives

Compound Name Core Structure Substituents Key Functional Attributes Optical Rotation $[α]_D$
Target Compound: (E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one 8-azabicyclo[3.2.1]octane 3-(1H-pyrazol-1-yl), (E)-3-(furan-2-yl)prop-2-en-1-one α,β-unsaturated ketone; heteroaromatic rings Not reported
(1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate 8-azabicyclo[3.2.1]octane 2-hydroxy-3-phenylpropanoate ester Ester group; hydroxyl moiety Pharmacopeial data pending
(1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacrylate 8-azabicyclo[3.2.1]octane 2-phenylacrylate ester Conjugated acrylate; aromatic ring Pharmacopeial data pending

Key Observations :

Substituent Diversity :

  • The target compound’s pyrazole and furan substituents contrast with the ester-linked phenyl groups in pharmacopeial analogs. This difference likely alters solubility, metabolic stability, and target engagement. For example, the α,β-unsaturated ketone in the target compound may exhibit Michael acceptor activity, a feature absent in ester derivatives .
  • The pyrazole moiety’s nitrogen atoms could enhance binding to metal ions or polar receptors, unlike the hydrophobic phenyl groups in comparator compounds.

Stereochemical Considerations :

  • The (1R,5S) configuration of the bicyclic core in the target compound imposes distinct spatial arrangements compared to the (1R,3R,5S) configurations in pharmacopeial standards. Such stereochemical differences may influence chiral recognition in biological systems.

Spectroscopic comparisons (e.g., $ ^1 \text{H} $-NMR chemical shifts) would further differentiate these molecules.

Methodological Insights

  • Spectroscopy : The isolation and characterization of structurally complex analogs, as demonstrated in Advanced Pharmaceutical Bulletin (2017), highlight the necessity of $ ^1 \text{H} $-NMR and $ ^{13} \text{C} $-NMR for resolving substituent effects in bicyclic systems .
  • Crystallography: SHELX-based refinement (e.g., SHELXL) is indispensable for resolving stereochemical ambiguities in azabicyclo compounds, as noted in crystallography literature .

Implications for Drug Development

In contrast, pharmacopeial ester derivatives may prioritize prodrug strategies or sustained release due to their hydrolyzable ester linkages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.